molecular formula C9H14BrN3O B13623335 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-3-amine

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13623335
M. Wt: 260.13 g/mol
InChI Key: RAGIYWJEHPQTER-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4th position and a tetrahydrofuran-2-yl ethyl group at the 1st position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.

    Introduction of the Tetrahydrofuran-2-yl Ethyl Group: This step involves the alkylation of the brominated pyrazole with tetrahydrofuran-2-yl ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization Reactions: The tetrahydrofuran-2-yl ethyl group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.

    Oxidation Products: Oxidation can yield oxides or ketones.

    Reduction Products: Reduction can yield primary or secondary amines or alcohols.

Scientific Research Applications

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the tetrahydrofuran-2-yl ethyl group can influence the compound’s binding affinity and selectivity. The exact molecular pathways involved would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(tetrahydrofuran-2-yl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    4-Bromo-1-(tetrahydrofuran-2-yl)-1H-indole: Contains an indole ring, which is a fused ring system with different electronic properties.

    4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrrole: Contains a pyrrole ring, which is another five-membered heterocycle but with different nitrogen positioning.

Uniqueness

4-Bromo-1-(2-(tetrahydrofuran-2-yl)ethyl)-1H-pyrazol-3-amine is unique due to the specific positioning of the bromine atom and the tetrahydrofuran-2-yl ethyl group on the pyrazole ring. This unique structure can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H14BrN3O/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h6-7H,1-5H2,(H2,11,12)

InChI Key

RAGIYWJEHPQTER-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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